2-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide
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Overview
Description
2-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide typically involves the reaction of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with a suitable amide-forming reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazine derivatives, while reduction may produce reduced amide compounds .
Scientific Research Applications
2-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Materials Science: It is utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Industrial Chemistry: The compound serves as a precursor for the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine: A precursor in the synthesis of the target compound.
N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: A related compound with similar structural features.
Uniqueness
2-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide is unique due to its specific amide linkage and the presence of the benzoxazine ring. These structural features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H16N2O3 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-methyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)propanamide |
InChI |
InChI=1S/C13H16N2O3/c1-7(2)12(16)14-9-4-5-11-10(6-9)15-13(17)8(3)18-11/h4-8H,1-3H3,(H,14,16)(H,15,17) |
InChI Key |
CHWXREKXXBWKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C(C)C |
Origin of Product |
United States |
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